4-(2,4-dinitrophenoxy)aniline
Description
4-(2,4-Dinitrophenoxy)aniline is a nitro-substituted aromatic amine characterized by a phenoxy group bearing two nitro substituents (at the 2- and 4-positions) attached to the para position of an aniline moiety. The presence of electron-withdrawing nitro groups enhances electrophilicity, making it reactive in further functionalization, though this may also increase toxicity risks .
Properties
IUPAC Name |
4-(2,4-dinitrophenoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O5/c13-8-1-4-10(5-2-8)20-12-6-3-9(14(16)17)7-11(12)15(18)19/h1-7H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVYDUHHPGRLAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dinitrophenoxy)aniline typically involves the nucleophilic aromatic substitution reaction. One common method involves the reaction of 2,4-dinitrochlorobenzene with aniline in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dinitrophenoxy)aniline undergoes various types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the nitro groups act as electron-withdrawing groups, making the aromatic ring more susceptible to nucleophilic attack.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon, or chemical reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as sodium methoxide or potassium carbonate in polar aprotic solvents like DMF are commonly used.
Major Products
Reduction: The major product of the reduction of this compound is 4-(2,4-diaminophenoxy)aniline.
Substitution: Depending on the nucleophile used, various substituted aniline derivatives can be formed.
Scientific Research Applications
4-(2,4-Dinitrophenoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(2,4-dinitrophenoxy)aniline involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the aniline group can form hydrogen bonds and other interactions with biological molecules. These interactions can affect enzyme activity, protein function, and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-(2,4-dinitrophenoxy)aniline with structurally related compounds, focusing on substituent effects, synthesis, applications, and toxicity.
Structural and Functional Analysis
- Electron-Withdrawing vs. Electron-Donating Groups: Nitro groups (-NO₂) in this compound and its analogs (e.g., ) increase electrophilicity, facilitating reactions like nucleophilic aromatic substitution. Methoxy (-OCH₃, ) and fluorine (-F, ) substituents modulate electronic effects, enhancing solubility and stability. Chlorine (-Cl, ) introduces steric bulk and lipophilicity, favoring soil persistence in agrochemicals.
Synthetic Pathways :
Biological and Industrial Applications :
- Toxicity and Safety: Nitroaromatic compounds often exhibit acute toxicity (Category 4 for oral/dermal/inhalation exposure ).
Key Research Findings
Anticancer Potential: Nitro-substituted analogs demonstrate antiproliferative effects via mitochondrial activity modulation or DNA intercalation .
Agrochemical Utility : Chlorinated derivatives (e.g., ) show herbicidal activity due to soil mobility and persistence.
Material Science : Triphenylamine derivatives (e.g., ) are leveraged in OLEDs and conductive polymers due to their electron-transport properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
